molecular formula C10H9N5O3 B12448604 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol

2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol

Cat. No.: B12448604
M. Wt: 247.21 g/mol
InChI Key: DSEKCGVWAYCCON-UHFFFAOYSA-N
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Description

2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol is a chemical compound with the molecular formula C10H9N5O3 It is characterized by the presence of a hydrazinopyridazine moiety attached to a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol typically involves the reaction of 6-hydrazinopyridazine with 4-nitrophenol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazinopyridazine moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 2-(6-Hydrazinopyridazine-3-YL)-4-aminophenol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol involves its interaction with specific molecular targets. The hydrazinopyridazine moiety can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The nitrophenol group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Hydrazinopyridazine-3-YL)-4-methylphenol
  • 2-(6-Hydrazinopyridazine-3-YL)phenol

Uniqueness

2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol is unique due to the presence of both hydrazinopyridazine and nitrophenol groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)-4-nitrophenol

InChI

InChI=1S/C10H9N5O3/c11-12-10-4-2-8(13-14-10)7-5-6(15(17)18)1-3-9(7)16/h1-5,16H,11H2,(H,12,14)

InChI Key

DSEKCGVWAYCCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(C=C2)NN)O

Origin of Product

United States

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